methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate
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Overview
Description
Methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with methyl 3-aminobenzoate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-{[(4-aminophenyl)sulfonyl]amino}benzoate.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Hydrolysis: 3-{[(4-nitrophenyl)sulfonyl]amino}benzoic acid.
Scientific Research Applications
Methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of sulfonamide-based drugs, which have antibacterial, antifungal, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study enzyme activities and protein interactions due to its sulfonamide moiety.
Mechanism of Action
The mechanism of action of methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate is primarily related to its sulfonamide group. Sulfonamides are known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This compound can bind to the active site of enzymes, blocking their activity and leading to various biological effects. The nitro group can also undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methyl-3-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzoate
- Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}benzoate
- Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}benzoate
Uniqueness
Methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate for the synthesis of more complex molecules and materials with specific functionalities.
Properties
IUPAC Name |
methyl 3-[(4-nitrophenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c1-22-14(17)10-3-2-4-11(9-10)15-23(20,21)13-7-5-12(6-8-13)16(18)19/h2-9,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXMDFFAYDVTMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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